molecular formula C15H16BrN3O2S B11143912 N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11143912
M. Wt: 382.3 g/mol
InChI Key: MPURPLISOUENTD-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazole ring, which is known for its biological activity, and a bromine atom, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity of the thiazole ring.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The acetylamino group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-(4-bromophenoxy)acetamide
  • N-[3-(acetylamino)phenyl]-4-bromo-2-thiophenecarboxamide
  • N-[2-(acetylamino)phenyl]-3-bromobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to the presence of the isopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and the bromine atom provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H16BrN3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16BrN3O2S/c1-8(2)13-12(19-15(16)22-13)14(21)18-11-6-4-5-10(7-11)17-9(3)20/h4-8H,1-3H3,(H,17,20)(H,18,21)

InChI Key

MPURPLISOUENTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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